tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate is a chemical compound with significant relevance in organic chemistry and medicinal applications. Its molecular formula is , and it has a molecular weight of approximately 268.28 g/mol. This compound is classified as a carbamate derivative, which is characterized by the presence of a carbamate functional group attached to a piperidine ring that contains a trifluoromethyl substituent. The compound's unique structure allows it to participate in various chemical reactions and applications.
The synthesis of tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate typically involves several steps:
The molecular structure of tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate can be described as follows:
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H](C(F)(F)F)C1
This structure features a tert-butyl group attached to a carbamate moiety, which in turn is connected to a piperidine ring that includes a trifluoromethyl group at the 5-position. The presence of fluorine atoms significantly influences the compound's electronic properties and reactivity.
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate can undergo several types of chemical reactions:
The mechanism of action for tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate primarily relates to its interactions with biological targets:
The physical and chemical properties of tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate has several scientific uses:
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2